![molecular formula C19H24ClN3O2S2 B2391592 6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329409-31-5](/img/structure/B2391592.png)
6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials available. For instance, the tetrahydrothieno[2,3-c]pyridine ring could potentially be synthesized from a pyrrolidine derivative .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamido group could potentially undergo hydrolysis, while the phenylthio group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Chemical Reactions
Research in this area focuses on the development of new synthetic methodologies and the exploration of chemical reactions involving similar thienopyridine derivatives. For instance, studies have reported on the bromination, diazo-coupling, and microwave-assisted synthesis of isothiazolopyridine, pyridothiazine, and pyridothiazepines, highlighting efficient approaches to construct these heterocyclic compounds with valuable biological activities (Youssef, Azab, & Youssef, 2012). These methodologies offer potential routes for the synthesis or modification of the compound , possibly enhancing its biological activity or physical properties.
Antimicrobial Activities
Some derivatives of thienopyridines and related compounds have been synthesized and evaluated for their antimicrobial activities. The research demonstrates the potential of these compounds as antimicrobial agents, comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that with appropriate functionalization, the compound could be explored for its antimicrobial properties, contributing to the development of new therapeutic agents.
Biological Evaluation for Potential Therapeutic Applications
Further studies involve the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating a broad interest in the therapeutic potential of such heterocyclic compounds (Rahmouni et al., 2016). These activities highlight the relevance of investigating similar compounds for their biological activities and potential applications in drug discovery.
Green Chemistry Approaches
There is also a focus on environmental-friendly syntheses of potential analgesic and antipyretic compounds, emphasizing the importance of green chemistry in the development of new pharmaceuticals (Reddy, Reddy, & Dubey, 2014). This approach could be applied to the synthesis and development of the compound of interest, aligning with modern sustainability goals in chemical research.
properties
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-12(2)22-9-8-14-15(10-22)26-19(17(14)18(20)24)21-16(23)11-25-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,24)(H,21,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSPCOUHYIDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)

![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)
![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)
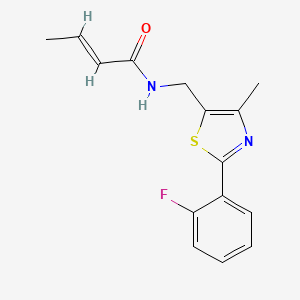
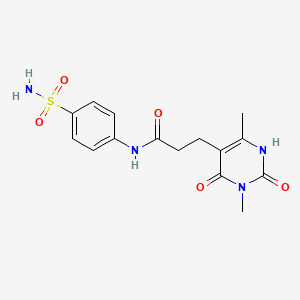
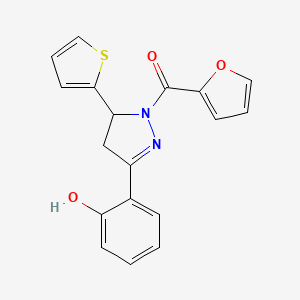
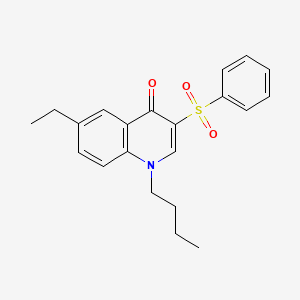
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

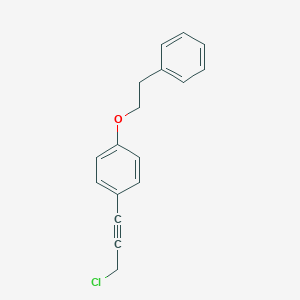
![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2391530.png)
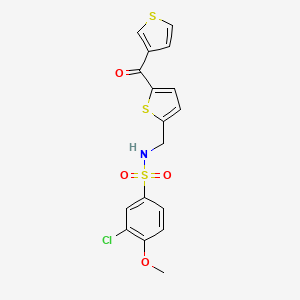
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)